チタン酸カリウムオキサレート二水和物

概要

説明

科学的研究の応用

Catalytic Applications

Potassium titanium oxide oxalate dihydrate serves as a catalyst in various organic synthesis reactions. Notably, it is utilized in the synthesis of chromene derivatives through a three-component condensation reaction involving aromatic aldehydes, malononitrile, and resorcinol or naphthol. This catalytic role is crucial for enhancing reaction efficiency and selectivity in organic chemistry .

Biochemical Applications

The compound demonstrates significant biochemical activity. It has been shown to interact with biomolecules, facilitating the coagulation of trace heavy metals such as arsenic and cadmium from drinking water. This interaction involves complexation with hydrous titanium oxide formed during hydrolysis, effectively removing contaminants from aqueous solutions .

Material Science

In materials science, potassium titanium oxide oxalate dihydrate is employed in the functionalization of aluminum alloy surfaces via plasma electrolytic oxidation (PEO). This process leads to the formation of titanium dioxide layers on metal surfaces, enhancing their corrosion resistance and wear properties .

Industrial Applications

The compound is also used in industrial processes such as:

- Passivation of Metal Surfaces: It prepares surfaces for coatings that enhance durability.

- Synthesis of Titanium Dioxide Nanoparticles: Serving as a precursor in the production of TiO₂ nanoparticles used in various applications including photocatalysis and pigments .

Case Study 1: Removal of Heavy Metals

A study investigated the effectiveness of potassium titanium oxide oxalate dihydrate in removing heavy metals from contaminated water sources. The results indicated a significant reduction in arsenic and cadmium levels due to the compound's ability to form stable complexes with these metals, showcasing its potential for environmental remediation.

Case Study 2: Synthesis Efficiency

In another study focused on organic synthesis, researchers employed potassium titanium oxide oxalate dihydrate as a catalyst for chromene derivatives. The findings demonstrated improved yields and reduced reaction times compared to traditional methods without this catalyst, highlighting its efficiency in organic transformations .

作用機序

Target of Action

Potassium titanium oxide oxalate dihydrate, also known as dipotassium;2-hydroxy-2-oxoacetate;oxotitanium, is primarily used as a catalyst in organic synthesis . Its primary targets are the reactants in the synthesis process, where it facilitates the reaction and increases the yield of the desired product .

Mode of Action

The compound interacts with its targets by facilitating the reaction process. For instance, it can be used as a catalyst to synthesize chromene derivatives via a three-component condensation reaction of aromatic aldehydes, malononitrile, and resorcinol/naphthol . It can also be used as an electrolyte to functionalize the surface of aluminum alloy with a TiO2 layer by plasma electrolytic oxidation (PEO) .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of chromene derivatives and the functionalization of aluminum alloy surfaces . The downstream effects of these processes depend on the specific reactions and the products formed.

Result of Action

The result of the action of potassium titanium oxide oxalate dihydrate is the successful facilitation of the desired chemical reactions. For example, it can help synthesize chromene derivatives or create a TiO2 layer on an aluminum alloy surface . The molecular and cellular effects of the compound’s action depend on the specific reactions it facilitates.

Action Environment

The action, efficacy, and stability of potassium titanium oxide oxalate dihydrate can be influenced by various environmental factors. For instance, the compound is sensitive to air, heat, and humidity . Therefore, it should be stored under inert gas (nitrogen or argon) at 2-8°C . The compound is also soluble in water, which can affect its behavior in aqueous environments .

生化学分析

Biochemical Properties

Potassium titanium oxide oxalate dihydrate is known to interact with various biomolecules in biochemical reactions. It is used as a catalyst to synthesize chromene derivatives via a three-component condensation reaction of aromatic aldehydes, malononitrile, and resorcinol/ naphthol . The nature of these interactions is largely dependent on the specific conditions of the reaction and the other molecules present.

Cellular Effects

It is known that this compound can be used as an electrolyte to functionalize the surface of aluminum alloy with TiO2 layer by plasma electrolytic oxidation (PEO) . This suggests that it may have some influence on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to participate in the synthesis of chromene derivatives , suggesting that it may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression

Temporal Effects in Laboratory Settings

The thermal dehydration reaction of potassium titanium oxide oxalate dihydrate has been studied using thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) in a nitrogen atmosphere at different heating rates . It dehydrates in a single step through a practically irreversible process .

Metabolic Pathways

It is known to participate in the synthesis of chromene derivatives , suggesting that it may interact with enzymes or cofactors in this pathway.

準備方法

Potassium titanium oxide oxalate dihydrate can be synthesized through several methods. One common synthetic route involves the reaction of potassium oxalate with titanium oxalate in an aqueous solution, followed by crystallization to obtain the dihydrate form . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.

Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control to meet industrial standards .

化学反応の分析

Potassium titanium oxide oxalate dihydrate undergoes various chemical reactions, including:

Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of organic compounds.

Reduction: It can participate in reduction reactions, often in the presence of reducing agents.

Substitution: The compound can undergo substitution reactions where the oxalate ligands are replaced by other ligands under specific conditions.

Common reagents used in these reactions include aromatic aldehydes, malononitrile, and resorcinol/naphthol . Major products formed from these reactions include chromene derivatives and functionalized surfaces with titanium dioxide layers .

類似化合物との比較

Potassium titanium oxide oxalate dihydrate can be compared with other similar compounds, such as:

- Potassium bis(oxalato)oxotitanate (IV) hydrate

- Titanium potassium oxalate dihydrate

- Oxotitanium potassium ethanedioate hydrate

These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. Potassium titanium oxide oxalate dihydrate is unique in its excellent water solubility and its ability to be easily separated from reaction mixtures, making it particularly useful as a catalyst in organic synthesis .

生物活性

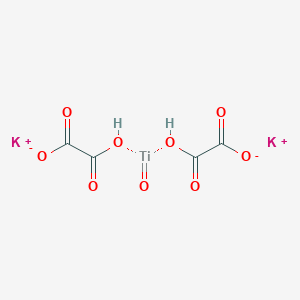

Potassium titanium oxide oxalate dihydrate (K₂TiO(C₂O₄)₂·2H₂O), also known as dipotassium oxodioxalatotitanate(IV) dihydrate, is a compound with diverse applications in chemistry, biology, and materials science. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and potential applications based on recent research findings.

Potassium titanium oxide oxalate dihydrate is characterized by its crystalline structure and solubility in water. It can be synthesized through the reaction of potassium oxalate with titanium oxalate in an aqueous solution, followed by crystallization to obtain the dihydrate form. The molecular formula is , with a molar mass of 354.10 g/mol .

Catalytic Role : The primary biological activity of potassium titanium oxide oxalate dihydrate stems from its role as a catalyst in various biochemical reactions. It facilitates the synthesis of chromene derivatives through a three-component condensation reaction involving aromatic aldehydes, malononitrile, and resorcinol or naphthol .

Biochemical Interactions : The compound interacts with biomolecules, influencing biochemical pathways. For instance, it has shown efficacy in the coagulation of trace heavy metals such as arsenic and cadmium from drinking water. The mechanism involves complexation with hydrous titanium oxide formed during hydrolysis, effectively removing these contaminants .

Cellular Effects

The compound's catalytic properties extend to cellular applications, particularly in the functionalization of aluminum alloy surfaces through plasma electrolytic oxidation (PEO). During this process, potassium titanium oxide oxalate dihydrate serves as a source of titanium ions, leading to the formation of titanium dioxide layers that enhance surface properties .

Table 1: Summary of Biological Activities

Case Study: Heavy Metal Removal

A recent study demonstrated the effectiveness of potassium titanium oxide oxalate dihydrate in removing arsenic and cadmium from contaminated water. The research indicated that at optimal pH levels (around 9) and specific doses of the compound, arsenic removal efficiency reached up to 85.6%. The interaction between pH and the compound dosage was significant, enhancing its coagulation capacity .

Applications in Medicine and Industry

Research is ongoing to explore the potential medical applications of potassium titanium oxide oxalate dihydrate, particularly in drug delivery systems due to its catalytic properties. In industrial settings, it is utilized for surface treatments that improve corrosion resistance and mechanical properties of aluminum alloys through the deposition of protective TiO₂ layers .

特性

CAS番号 |

14481-26-6 |

|---|---|

分子式 |

C4K2O9Ti |

分子量 |

318.10 g/mol |

IUPAC名 |

dipotassium;oxalate;oxotitanium(2+) |

InChI |

InChI=1S/2C2H2O4.2K.O.Ti/c2*3-1(4)2(5)6;;;;/h2*(H,3,4)(H,5,6);;;;/q;;2*+1;;+2/p-4 |

InChIキー |

UHWHMHPXHWHWPX-UHFFFAOYSA-J |

SMILES |

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O=[Ti].[K+].[K+] |

正規SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O=[Ti+2].[K+].[K+] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does potassium titanium oxide oxalate dihydrate contribute to the formation of coatings during plasma electrolytic oxidation?

A: Potassium titanium oxide oxalate dihydrate serves as a source of titanium ions in the electrolyte solution during the PEO process []. When a high voltage is applied, plasma discharges occur at the interface of the electrolyte and the aluminum alloy substrate. These discharges generate intense heat, leading to the formation of a reactive environment. Within this environment, the potassium titanium oxide oxalate dihydrate decomposes, releasing titanium ions that react with the aluminum oxide layer on the substrate. This reaction leads to the incorporation of titanium oxide into the growing coating, influencing its morphology, phase composition, and ultimately its properties.

Q2: What changes in coating properties are observed with varying concentrations of potassium titanium oxide oxalate dihydrate in the electrolyte?

A: The research by [] highlights that increasing the concentration of potassium titanium oxide oxalate dihydrate in the electrolyte leads to several notable changes in the resulting coatings:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。